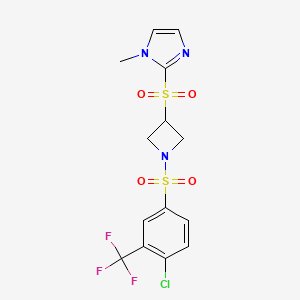

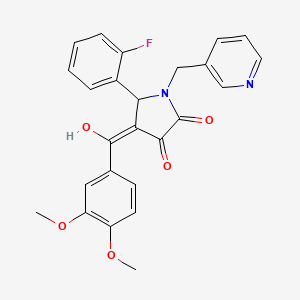

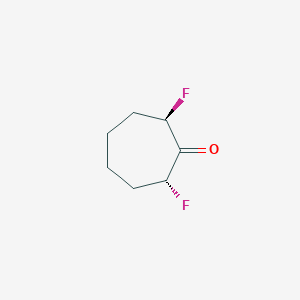

![molecular formula C17H13F2N3O2S2 B2545384 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4-difluorobenzenesulfonamide CAS No. 2034615-72-8](/img/structure/B2545384.png)

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4-difluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4-difluorobenzenesulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are typically characterized by the presence of a sulfonyl group attached to an amine. While the specific compound is not directly mentioned in the provided papers, related research can give insights into its potential properties and applications.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or the reaction of sulfenic acids with amine derivatives. For example, paper describes the synthesis of benzenesulfonamides by starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide. Although the exact synthesis of the compound is not detailed, similar methodologies could potentially be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of sulfonamides can be complex, with the potential for tautomerism as seen in paper , where the crystal structure of a related sulfonamide showed the presence of an imine tautomer. The molecular structure of the compound would likely exhibit similar complexity, with the potential for tautomerism and the presence of aromatic rings and heterocycles contributing to its biological activity.

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions, including sulfenylation as described in paper . The compound , with its benzenesulfonamide moiety, could potentially act as a substrate for sulfenylation reactions, leading to a variety of sulfenylated products.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides can be influenced by the presence of substituents on the aromatic rings and the nature of the heterocycles present. For instance, paper discusses the impact of fluorinated substituents on the binding potency of benzenesulfonamides towards carbonic anhydrase isozymes. The difluorobenzenesulfonamide moiety in the compound suggests that it could exhibit significant binding potency, potentially making it a strong inhibitor of certain enzymes.

Scientific Research Applications

Chemical Synthesis and Modification

The compound and its derivatives are often used in the synthesis of various organic molecules. For instance, Zhu et al. (2017) discussed a rhodium-catalyzed bis-cyanation of arylimidazo[1,2-α]pyridines, which involves double C-H activation. This methodology is noted for its high selectivity, operational convenience, and scalability, hinting at the potential utility of related compounds in complex organic syntheses (Zhu et al., 2017).

Biological Activity

Several studies have focused on the biological activities of sulfonamide derivatives, with some exploring their DNA binding, genotoxicity, and anticancer activities. For example, González-Álvarez et al. (2013) synthesized mixed-ligand copper(II)-sulfonamide complexes and evaluated their DNA binding, DNA cleavage, genotoxicity, and anticancer activities. The study found significant differences in biological activity based on the specific sulfonamide derivative used, highlighting the importance of chemical structure in determining biological effects (González-Álvarez et al., 2013).

Anticancer Research

In anticancer research, the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides have been explored as high-affinity inhibitors of specific enzymes. For instance, Röver et al. (1997) described the synthesis and evaluation of such compounds as inhibitors of kynurenine 3-hydroxylase, a target of interest in cancer research. These compounds were shown to be potent inhibitors, suggesting their potential utility in cancer treatment strategies (Röver et al., 1997).

Chemical Sensing and Detection

Sulfonamide derivatives have also found applications in chemical sensing. Wang et al. (2012) developed a reaction-based fluorescent probe for the selective detection of thiophenols over aliphatic thiols, using a sulfonamide group as a key functional component. This work demonstrates the versatility of sulfonamide derivatives in developing sensitive and selective chemical sensors for environmental and biological applications (Wang et al., 2012).

Future Directions

The future directions for research on “N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4-difluorobenzenesulfonamide” and related compounds could include further exploration of their potential as anticancer drugs , as well as their activity against other diseases such as tuberculosis and neglected tropical diseases . Further studies could also explore the structure-activity relationships of these compounds .

Mechanism of Action

Target of Action

Similar compounds with an imidazo[2,1-b][1,3]thiazole scaffold have been found to bind with high affinity to multiple receptors .

Mode of Action

Compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound may interact with its targets to modulate their function, leading to changes in cellular processes.

Biochemical Pathways

Based on the biological activities of similar compounds, it can be inferred that the compound may affect pathways related to inflammation, viral replication, and cell proliferation .

Result of Action

Based on the biological activities of similar compounds, it can be inferred that the compound may have effects such as reducing inflammation, inhibiting viral replication, and preventing cancer cell proliferation .

properties

IUPAC Name |

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3,4-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2N3O2S2/c18-13-6-5-11(9-14(13)19)26(23,24)21-15-4-2-1-3-12(15)16-10-22-7-8-25-17(22)20-16/h1-6,9-10,21H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLENYZSNYXRQJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(=CN21)C3=CC=CC=C3NS(=O)(=O)C4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

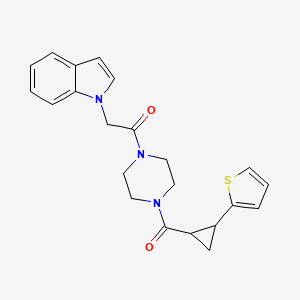

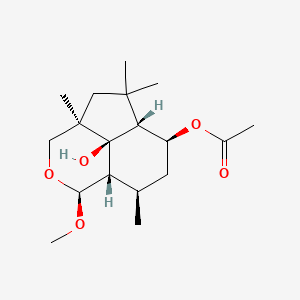

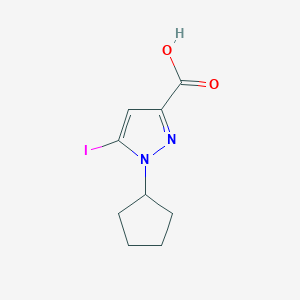

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2545302.png)

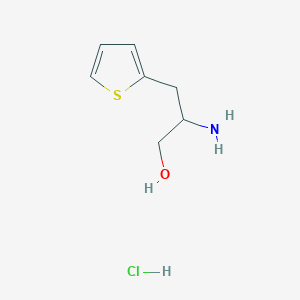

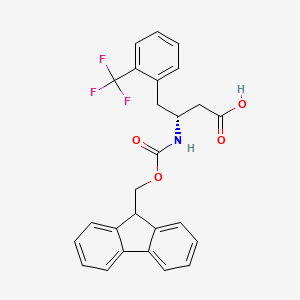

![5-Bromo-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2545307.png)

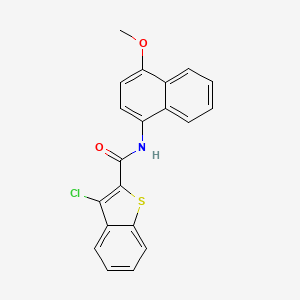

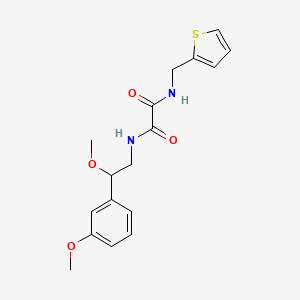

![3-(4-ethoxyphenyl)-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2545310.png)

![2-(4-chlorophenyl)-8-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2545318.png)